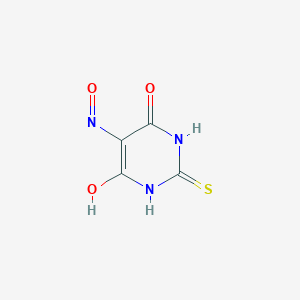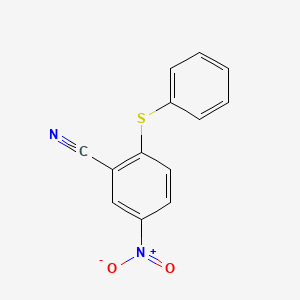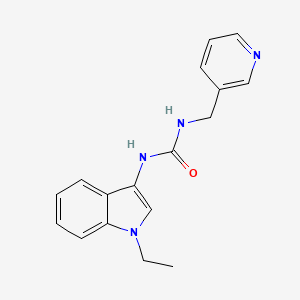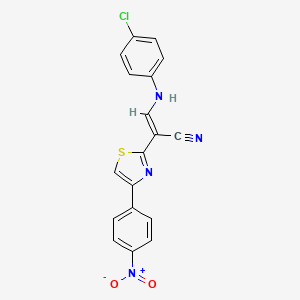
(E)-3-((4-chlorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((4-chlorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that belongs to the class of acrylonitrile derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Applications De Recherche Scientifique
Reduction and Derivative Formation
- Reduction into Derivatives : The reduction of similar compounds, like (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, with lithium aluminum hydride can yield derivatives like (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene. This process and the resultant structures are significant in understanding chemical reactions and properties of such compounds (Frolov et al., 2005).
Synthesis and Structural Analysis
- Synthesis and Cytotoxic Activity : Compounds with similar structures have been synthesized and tested for cytotoxic potency on various human cancer cell lines. These studies involve the analysis of structure-activity relationships (SAR), contributing to the development of potential cancer treatments (Sa̧czewski et al., 2004).
Corrosion Inhibition and Material Science
- Corrosion Inhibition Studies : Compounds containing similar structural elements have been explored for their potential in inhibiting corrosion of metals like iron. These studies utilize quantum chemical and molecular dynamics simulations to understand and predict their efficiency (Kaya et al., 2016).
- Inhibition in Acidic Media : Some derivatives have been examined as corrosion inhibitors in acidic media, linking their chemical structure to their effectiveness in protecting metals like mild steel (Bentiss et al., 2007).
Optoelectronics and Photonics
- Nonlinear Optical Limiting Applications : Related thiophene dyes have been synthesized for use in optoelectronic devices, protecting human eyes and optical sensors, and stabilizing light sources in optical communications. Their properties under laser excitation have been studied, contributing to advancements in photonics (Anandan et al., 2018).
Chemosensors and Detection Technology
- Chemosensor Development : Novel derivatives have been synthesized for potential use as chemosensors for different cations, contributing to the development of new detection technologies (Hranjec et al., 2012).
Photophysical Properties and Material Chemistry
- Impact on Photophysical Properties : Studies on novel d-π-A chromophores, which share structural similarities, provide insights into the effects of structural manipulations on photophysical properties, contributing to material science research (Jachak et al., 2021).
Propriétés
IUPAC Name |
(E)-3-(4-chloroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O2S/c19-14-3-5-15(6-4-14)21-10-13(9-20)18-22-17(11-26-18)12-1-7-16(8-2-12)23(24)25/h1-8,10-11,21H/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMXSNIIUUURHF-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Cl)C#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)Cl)/C#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-chlorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azepan-1-yl-3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2394381.png)
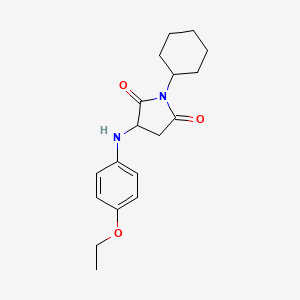
![N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2394384.png)

![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2394388.png)
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2394389.png)
![(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2394390.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2394393.png)


![2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2394398.png)
